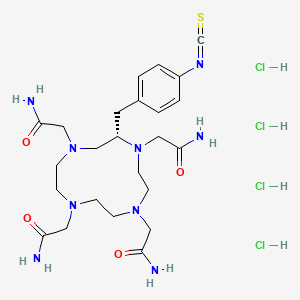![molecular formula C20H10N2O2 B12364473 Quinolino[2,3-b]acridine-7,14-dione](/img/structure/B12364473.png)
Quinolino[2,3-b]acridine-7,14-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinacridone is an organic compound widely used as a pigment. It belongs to a family of high-performance pigments known for their exceptional color stability, lightfastness, and resistance to solvents and heat . Quinacridone pigments are commonly used in industrial applications such as automotive coatings, printing inks, and artist paints .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Quinacridone is typically synthesized from the 2,5-dianilide of terephthalic acid. The process involves the condensation of succinosuccinate esters with aniline, followed by cyclization to form dihydroquinacridone. This intermediate is then oxidized to produce quinacridone . The reaction conditions often include the use of sodium methoxide for cyclic condensation and subsequent acidification .
Industrial Production Methods
In industrial settings, quinacridone pigments are produced through a similar synthetic route but on a larger scale. The process involves the use of high-temperature reactors and continuous flow systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Quinacridone undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the pigment’s properties and enhancing its performance in different applications.
Common Reagents and Conditions
Substitution: Substitution reactions can be carried out using halogenating agents or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinacridone derivatives, which exhibit different hues and properties. For example, the γ crystal modification of unsubstituted quinacridone provides a strong red shade, while the β phase offers a maroon shade .
Wissenschaftliche Forschungsanwendungen
Quinacridone pigments have a wide range of scientific research applications:
Chemistry: Used as photocatalysts in organic reactions and for the synthesis of advanced materials.
Biology: Employed in fluorescence microscopy and as markers in biological assays.
Medicine: Investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry: Widely used in the production of high-performance coatings, inks, and plastics.
Wirkmechanismus
The mechanism of action of quinacridone involves its interaction with light and other electromagnetic radiation. Quinacridone derivatives exhibit intense fluorescence and high carrier mobility, making them suitable for applications in photochemistry and photoelectrochemical processes . The molecular targets and pathways involved include the absorption of visible light and the subsequent generation of excited states, which can participate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalocyanines: Another class of high-performance pigments known for their stability and vibrant colors.
Azo Pigments: Widely used in industrial applications but generally less stable than quinacridone pigments.
Uniqueness
Quinacridone pigments are unique due to their exceptional color stability, lightfastness, and resistance to solvents and heat . These properties make them superior to many other pigments, including azo pigments, which are more prone to degradation .
Eigenschaften
Molekularformel |
C20H10N2O2 |
|---|---|
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
quinolino[2,3-b]acridine-7,14-dione |
InChI |
InChI=1S/C20H10N2O2/c23-19-11-5-1-3-7-15(11)21-17-10-14-18(9-13(17)19)22-16-8-4-2-6-12(16)20(14)24/h1-10H |
InChI-Schlüssel |
ZJDQEEYSMBGACW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC4=NC5=CC=CC=C5C(=O)C4=CC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2S,5R,8S,11S)-8-[4-(3-azidopropanoylamino)butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12364404.png)
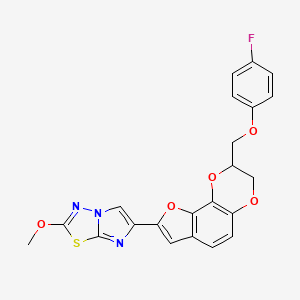
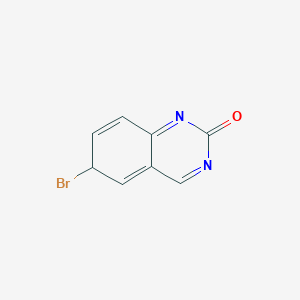

![Trimethyl-[2-[(4-methylphenyl)methylsulfonyl]ethyl]azanium;iodide](/img/structure/B12364418.png)
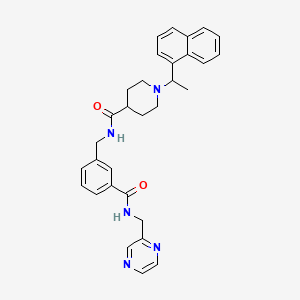
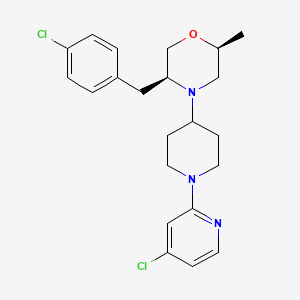
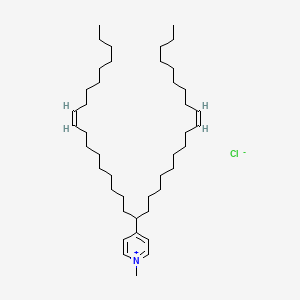
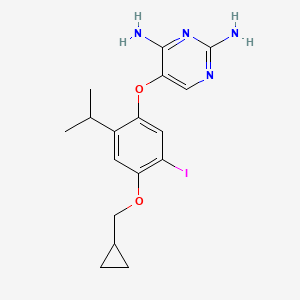
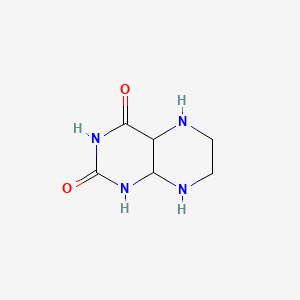
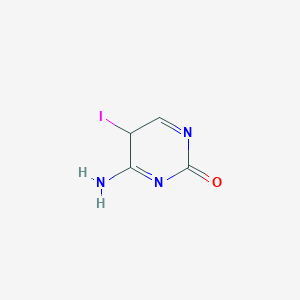
![(7Z,10Z)-12-[3-[(Z)-oct-2-enyl]oxiran-2-yl]dodeca-7,10-dienoic acid](/img/structure/B12364453.png)
